N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide
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Overview
Description
N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide is a chemical compound with the empirical formula C6H7N3O2 and a molecular weight of 153.14 g/mol . This compound is part of a class of chemicals known as amidoximes, which are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Amidoximes are important intermediates in organic synthesis and have various applications in different fields.
Preparation Methods
The synthesis of N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide typically involves the reaction of 2-oxo-1H-pyridine-3-carboximidamide with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be represented as follows:
2-oxo-1H-pyridine-3-carboximidamide+hydroxylamine→N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide
Chemical Reactions Analysis
N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The hydroxylamine group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic luminescent materials and electron conversion materials
Mechanism of Action
The mechanism of action of N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as xanthine oxidase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of reactive oxygen species and other metabolic byproducts .
Comparison with Similar Compounds
N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide can be compared with other similar compounds, such as:
3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: Similar in structure but with a pyrazole ring instead of a pyridine ring.
5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide: Contains a triazole ring and exhibits different chemical properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system and are used in various biomedical applications.
The uniqueness of N’-hydroxy-2-oxo-1H-pyridine-3-carboximidamide lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQJJBEZBXWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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